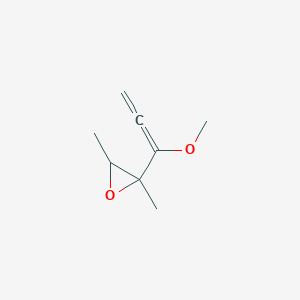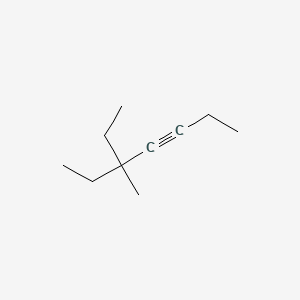
5-Ethyl-5-methyl-3-heptyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-methyl-3-heptyne is an organic compound with the molecular formula C₁₀H₁₈. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where an ethyl group and a methyl group are attached to the same carbon atom in the heptyne chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction of 5-ethyl-5-methyl-1-heptyne with a strong base like sodium amide (NaNH₂) followed by the addition of an appropriate alkyl halide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-methyl-3-heptyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can convert it into the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-5-methyl-3-heptyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-methyl-3-heptyne involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in addition and substitution reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptyne: A simpler alkyne with a similar carbon chain length but without the ethyl and methyl substituents.
5-Methyl-3-heptyne: Similar structure but lacks the ethyl group.
5-Ethyl-3-heptyne: Similar structure but lacks the methyl group.
Uniqueness
5-Ethyl-5-methyl-3-heptyne is unique due to the presence of both ethyl and methyl groups on the same carbon atom, which influences its reactivity and physical properties. This structural feature distinguishes it from other similar alkynes and contributes to its specific chemical behavior .
Propriétés
Numéro CAS |
61228-10-2 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
5-ethyl-5-methylhept-3-yne |
InChI |
InChI=1S/C10H18/c1-5-8-9-10(4,6-2)7-3/h5-7H2,1-4H3 |
Clé InChI |
YHNZUFTUGJAEPN-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


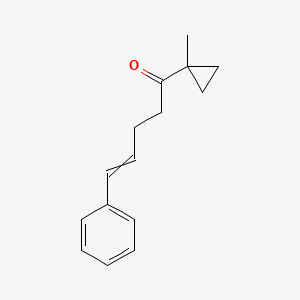
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
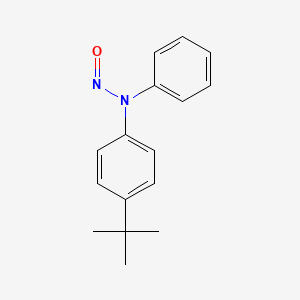
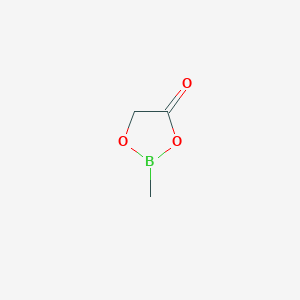
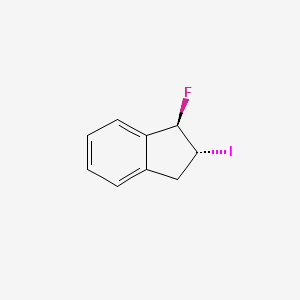
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
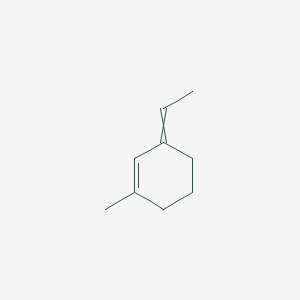
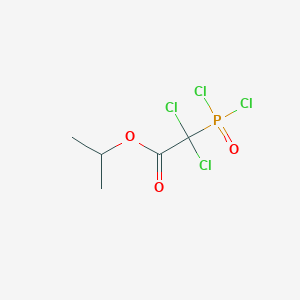

![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
